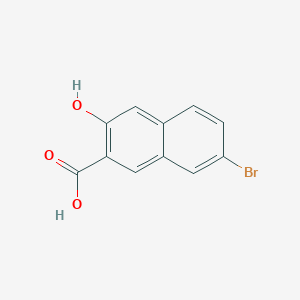

7-Bromo-3-hydroxy-2-naphthoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50692. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWXQSGFZHRDNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061960 | |

| Record name | 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779-11-9 | |

| Record name | 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1779-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-3-hydroxy-2-naphthoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Bromo-3-hydroxy-2-naphthoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 7-Bromo-3-hydroxy-2-naphthoic Acid

Introduction

This compound is a substituted aromatic carboxylic acid and a derivative of 3-hydroxy-2-naphthoic acid. Compounds of this class are valuable intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[1] The presence of the bromine atom, a hydroxyl group, and a carboxylic acid group on the naphthalene scaffold imparts specific chemical reactivity and potential for diverse applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇BrO₃ | [2][3][4] |

| Molecular Weight | 267.08 g/mol | [2][4][5] |

| CAS Number | 1779-11-9 | [2][4][6] |

| Appearance | White to yellow powder/crystal | [2][4] |

| Melting Point | 262 °C | [7] |

| Boiling Point (Predicted) | 420.3 ± 35.0 °C | [7] |

| Density (Predicted) | 1.772 ± 0.06 g/cm³ | [7] |

| Purity | >98.0% | [2][4] |

A logical diagram illustrating the key identifiers of this compound is provided below.

Key identifiers for this compound.

Solubility and Acidity

The acidity of this compound is influenced by both the carboxylic acid and the phenolic hydroxyl group. The pKa of the parent compound, 3-hydroxy-2-naphthoic acid, is reported to be 2.79, indicating it is a moderately strong organic acid.[10] The electron-withdrawing nature of the bromine atom at the 7-position is expected to have a minor acidifying effect.

Spectral Data

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy : IR spectral data is available for this compound, which would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-Br stretching vibrations.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectral data have been reported for this compound.[3] These spectra are critical for confirming the substitution pattern on the naphthalene ring.

-

Mass Spectrometry (MS) : Mass spectrometry data is available and would show the molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns.[3]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general method for the synthesis of related naphthoic acids can be described. The synthesis of 3-hydroxy-2-naphthoic acid is achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of 2-naphthol.[1] A plausible synthesis for the 7-bromo derivative would involve the bromination of a suitable precursor. A representative experimental workflow is visualized below.

A generalized workflow for the synthesis and characterization.

Potential Biological Activities and Applications

The biological activities of this compound have not been extensively reported. However, the broader class of hydroxynaphthoic acids has shown interesting pharmacological potential.

-

Aryl Hydrocarbon Receptor (AhR) Modulation : Studies on various hydroxyl/carboxy-substituted naphthoic acids have demonstrated their ability to act as agonists or antagonists of the aryl hydrocarbon receptor (AhR).[11][12] AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell proliferation. The modulation of AhR activity is a promising strategy in drug development for inflammatory diseases and cancer.[11][12]

-

Antimicrobial and Antioxidant Properties : Phenolic acids, including hydroxybenzoic acids, are known for their antioxidant and antimicrobial properties.[13] The structural similarity of this compound to these compounds suggests it may also possess such activities.

-

Chemosensors : Derivatives of 3-hydroxy-2-naphthoic acid have been successfully developed as selective chemosensors for anions like cyanide.[14] This suggests that this compound could serve as a scaffold for the design of novel chemical sensors.

The potential applications stemming from these activities are illustrated in the following diagram.

Potential applications of this compound.

Safety Information

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood.

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Conclusion

This compound is a well-characterized compound with established physicochemical properties. While its specific biological activities are not yet fully explored, its structural relationship to compounds with known effects on the aryl hydrocarbon receptor and its potential as a building block for chemosensors make it a molecule of significant interest for further research in drug discovery and materials science. The available spectral data provides a solid foundation for its identification and use in synthetic applications. As with any chemical, proper safety precautions are essential when handling this compound.

References

- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | C11H7BrO3 | CID 74503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound = 98.0 HPLC, 98.0-102.0wt. AT 1779-11-9 [sigmaaldrich.cn]

- 5. This compound = 98.0 HPLC, 98.0-102.0wt. AT 1779-11-9 [sigmaaldrich.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 1779-11-9 CAS MSDS (7-BROMO-3-HYDROXY-NAPHTHALENE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. News - 3-Hydroxy-2-naphthoic acid CAS number: 92-70-6 99% HPLC [mit-ivy.com]

- 9. 3-Hydroxy-2-naphthoic Acid [drugfuture.com]

- 10. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 7-Bromo-3-hydroxy-2-naphthalenecarboxylic Acid: Structure, Synthesis, and Potential as a Neuromodulatory Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid, a halogenated aromatic compound with potential applications in neuroscience research and drug discovery. This document details its chemical structure, physicochemical properties, a detailed synthesis protocol, and explores its putative role as a modulator of N-methyl-D-aspartate (NMDA) receptors, a key player in synaptic plasticity and neurological disorders.

Chemical Structure and Properties

7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid is a derivative of 2-naphthalenecarboxylic acid characterized by the presence of a bromine atom at the 7-position and a hydroxyl group at the 3-position of the naphthalene ring.

Chemical Structure:

Physicochemical Properties:

The key physicochemical properties of 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid are summarized in the table below, providing essential data for experimental design and compound handling.

| Property | Value | Reference |

| CAS Number | 1779-11-9 | [1][2][3] |

| Molecular Formula | C₁₁H₇BrO₃ | [3] |

| Molecular Weight | 267.08 g/mol | [1][3] |

| Appearance | White to yellow powder/crystal | [3] |

| Melting Point | 262 °C | [4] |

| Boiling Point (Predicted) | 420.3 ± 35.0 °C | [4] |

| Density (Predicted) | 1.772 ± 0.06 g/cm³ | [4] |

| InChI Key | XZWXQSGFZHRDNB-UHFFFAOYSA-N | [1][3] |

| SMILES | OC(=O)c1cc2cc(Br)ccc2cc1O | [1][3] |

Synthesis of 7-Bromo-3-hydroxy-2-naphthalenecarboxylic Acid

A detailed experimental protocol for the synthesis of 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid is provided below. This method is based on the debromination of a dibrominated precursor.

Experimental Protocol: Synthesis from 4,7-dibromo-3-hydroxy-2-naphthoic acid

This synthesis involves the selective reduction of 4,7-dibromo-3-hydroxy-2-naphthoic acid to yield the target compound.

Materials:

-

4,7-dibromo-3-hydroxy-2-naphthoic acid

-

Glacial acetic acid

-

Tin powder

-

Concentrated hydrochloric acid

-

Deionized water

Equipment:

-

1L three-necked round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and flask

-

Drying oven

Procedure:

-

Reaction Setup: In a 1L three-necked flask, suspend 40g (0.116 mol) of 4,7-dibromo-3-hydroxy-2-naphthoic acid in 500ml of glacial acetic acid. Stir the mixture to ensure homogeneity.[4]

-

Addition of Reagents: To the stirred suspension, add 18g (0.153 mol) of tin powder followed by the careful addition of 130ml of concentrated hydrochloric acid.[4]

-

Reflux: Heat the reaction mixture to 125°C and maintain it at reflux for 12 hours.[4]

-

Work-up: After the reflux period, add 300ml of water to the reaction mixture and allow it to cool to room temperature with continuous stirring.[4]

-

Isolation and Purification: Filter the resulting precipitate using a Buchner funnel and wash the filter cake twice with 200ml of water.[4]

-

Drying: Dry the solid product in an oven to obtain 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid. This procedure has been reported to yield approximately 29.9g (96.5% yield) of the final product.[4]

Logical Workflow for Synthesis:

Caption: Synthetic workflow for 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid.

Potential Biological Activity: Modulation of NMDA Receptors

While direct experimental data on the biological activity of 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid is limited in the public domain, structure-activity relationship (SAR) studies on related 2-naphthoic acid derivatives strongly suggest its potential as a modulator of N-methyl-D-aspartate (NMDA) receptors.[5][6][7]

NMDA receptors are ionotropic glutamate receptors crucial for synaptic transmission, plasticity, learning, and memory.[6] Their over-activation is implicated in various neurological conditions, making NMDA receptor antagonists a significant area of interest for drug development.[5]

Evidence from Structurally Related Compounds

Research has shown that derivatives of 2-naphthoic acid can act as allosteric modulators of NMDA receptors.[1][5][6] Key findings that point to the potential activity of 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid include:

-

Influence of the 3-Hydroxy Group: The addition of a hydroxyl group at the 3-position of the 2-naphthoic acid scaffold has been demonstrated to increase the inhibitory activity at GluN1/GluN2C and GluN1/GluN2D NMDA receptor subtypes.[5][7]

-

Role of Halogenation: Further halogen substitutions on the 2-hydroxy-3-naphthoic acid backbone have led to the discovery of potent NMDA receptor inhibitors.[5][7] For instance, 1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid (UBP618) was identified as a potent inhibitor with an IC₅₀ of approximately 2 µM for all NMDA receptor subtypes.[5][7]

Given that 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid possesses both the critical 3-hydroxy group and a bromine substituent, it is a strong candidate for possessing modulatory activity at NMDA receptors.

Postulated Signaling Pathway: Allosteric Inhibition of NMDA Receptors

The proposed mechanism of action for 2-naphthoic acid derivatives is allosteric modulation, meaning they bind to a site on the NMDA receptor that is distinct from the glutamate or glycine binding sites.[1] This can lead to a non-competitive inhibition of the receptor's function.

Signaling Pathway Diagram:

Caption: Postulated allosteric inhibition of the NMDA receptor by 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid.

Experimental Workflows for Evaluation

To validate the hypothesized biological activity of 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid, a structured experimental workflow is proposed. This workflow encompasses initial screening followed by more detailed characterization of its effects on NMDA receptors.

Experimental Workflow Diagram:

Caption: Experimental workflow for evaluating the biological activity of 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid.

Conclusion

7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid is a readily synthesizable compound with significant potential as a pharmacological tool for studying the nervous system. Based on robust evidence from structurally analogous compounds, it is a promising candidate for the allosteric modulation of NMDA receptors. Further investigation into its specific activity and subtype selectivity is warranted and could pave the way for the development of novel therapeutics for a range of neurological and psychiatric disorders. This technical guide provides the foundational information necessary for researchers to embark on such investigations.

References

- 1. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Bromo-3-hydroxy-2-naphthoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of the Structural Requirements for N-Methyl-D-Aspartate Receptor Positive and Negative Allosteric Modulators Based on 2-Naphthoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. - TUbiblio [tubiblio.ulb.tu-darmstadt.de]

Wortmannin (CAS No. 19545-26-7): A Technical Guide to a Seminal PI3K Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wortmannin, a fungal steroid metabolite, has been a cornerstone in cell signaling research for decades.[1] Its identification as a potent, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks) has provided an invaluable pharmacological tool to dissect the intricate roles of the PI3K/AKT/mTOR signaling cascade in a plethora of cellular processes.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of Wortmannin, its mechanism of action, and detailed experimental protocols for its use in research settings. Furthermore, it visually elucidates the signaling pathways affected by Wortmannin and outlines common experimental workflows through detailed diagrams.

Chemical and Physical Properties

Wortmannin (CAS No. 19545-26-7) is a xylene-soluble fungal metabolite with a complex steroidal structure.[1][4] It is a white to off-white solid with a molecular weight of 428.43 g/mol .[1] The key physicochemical properties of Wortmannin are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 19545-26-7 | [1][2][4][5] |

| Molecular Formula | C₂₃H₂₄O₈ | [2][5] |

| Molecular Weight | 428.43 g/mol | [1] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 238-242 °C | [1] |

| Solubility | DMSO: 10 mg/mL, DMF: 10 mg/mL, Ethanol: 0.1 mg/mL | [5] |

| Purity | ≥98% (HPLC) | [2] |

| Storage Temperature | -20°C | [7] |

Mechanism of Action and Biological Activity

Wortmannin is a potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks), with an in vitro IC₅₀ of approximately 1-10 nM.[5] It exerts its inhibitory effect through covalent binding to a conserved lysine residue within the ATP-binding site of the p110 catalytic subunit of PI3K.[8] This irreversible binding effectively inactivates the kinase, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K signaling pathway.[3]

The inhibition of PI3K by Wortmannin leads to the downstream suppression of key signaling nodes, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[9] The subsequent deactivation of the Akt/mTOR pathway has profound effects on numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[3]

While highly potent for PI3Ks, Wortmannin can exhibit off-target effects at higher concentrations, inhibiting other related kinases such as mTOR, DNA-dependent protein kinase (DNA-PK), and polo-like kinases (PLKs).[1][2] This broader inhibitory profile should be considered when interpreting experimental results.

The biological activities of Wortmannin are summarized in the table below:

| Target | IC₅₀ | Biological Effect | Reference(s) |

| PI3K | ~1-10 nM | Inhibition of cell growth, proliferation, and survival; induction of apoptosis. | [5][9] |

| Polo-like kinase 1 (PLK1) | ~24 nM | Inhibition of mitosis. | [2][5] |

| Polo-like kinase 3 (PLK3) | ~49 nM | Inhibition of mitosis. | [2][5] |

| mTOR | Higher concentrations | Inhibition of protein synthesis and cell growth. | [1][2] |

| DNA-PK | Higher concentrations | Inhibition of DNA double-strand break repair. | [1] |

Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently dysregulated in various diseases, including cancer. Wortmannin's potent inhibition of PI3K provides a powerful tool to study this pathway. The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the point of inhibition by Wortmannin.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Wortmannin.

Experimental Protocols

The following are generalized protocols for common in vitro experiments using Wortmannin. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to determine the effect of Wortmannin on cell viability.

Workflow Diagram:

Caption: A typical workflow for a cell viability assay using Wortmannin.

Materials:

-

Cell line of interest

-

Complete culture medium

-

Wortmannin stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of Wortmannin in complete culture medium.

-

Remove the existing medium and add the Wortmannin-containing medium to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

Western Blot Analysis of Akt Phosphorylation

This protocol describes the use of Western blotting to assess the inhibitory effect of Wortmannin on Akt phosphorylation, a direct downstream target of PI3K.

Workflow Diagram:

Caption: Workflow for Western blot analysis of Akt phosphorylation after Wortmannin treatment.

Materials:

-

Cell line of interest

-

Complete culture medium

-

Wortmannin stock solution (e.g., 10 mM in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with Wortmannin at the desired concentration and time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phosphorylated Akt.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the phosphorylated Akt signal to the total Akt signal for each sample.

Synthesis

The total synthesis of Wortmannin is a complex multi-step process that has been accomplished through various synthetic routes.[10][11][12] A key challenge in its synthesis is the stereoselective construction of its furanosteroid core and the all-carbon quaternary center.[13] One notable approach involves a palladium-catalyzed cascade reaction to connect a synthon derived from the Hajos-Parrish ketone to a furan moiety, followed by a Friedel-Crafts alkylation to establish the C10 quaternary center.[10][14]

Conclusion

Wortmannin remains an indispensable tool for researchers investigating the PI3K/Akt/mTOR signaling pathway. Its high potency and irreversible mechanism of action provide a robust method for inhibiting PI3K activity and studying the downstream consequences. This technical guide offers a foundational understanding of Wortmannin's properties and applications, providing researchers with the necessary information to effectively incorporate this seminal inhibitor into their experimental designs. As with any potent pharmacological agent, careful consideration of its off-target effects and appropriate experimental controls are crucial for the accurate interpretation of results.

References

- 1. Wortmannin - Wikipedia [en.wikipedia.org]

- 2. stemcell.com [stemcell.com]

- 3. youtube.com [youtube.com]

- 4. Wortmannin | C23H24O8 | CID 312145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Studies on the mechanism of phosphatidylinositol 3-kinase inhibition by wortmannin and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Wortmannin Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by Suppressing the PI3K/AKT Pathway - Bani - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Chemistry and biology of wortmannin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. academic.oup.com [academic.oup.com]

- 14. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Solubility of 7-Bromo-3-hydroxy-2-naphthoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 7-Bromo-3-hydroxy-2-naphthoic acid in organic solvents. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on providing a comprehensive framework for researchers to determine these values experimentally. The methodologies outlined are based on widely accepted scientific principles for solubility determination of active pharmaceutical ingredients (APIs).

Introduction

This compound is a chemical compound with the molecular formula C₁₁H₇BrO₃.[1][2][3] It is often used as a building block in the synthesis of pharmaceuticals and other organic compounds.[4] Understanding its solubility in various organic solvents is crucial for drug development, formulation, and manufacturing processes. Solubility dictates the choice of solvents for synthesis, purification, and the formulation of dosage forms.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed journals or public databases. Researchers are encouraged to determine this data empirically. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimental Solubility Data Template for this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | ||||

| e.g., Methanol | ||||

| e.g., Acetone | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Dichloromethane | ||||

| e.g., N,N-Dimethylformamide (DMF) | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | ||||

| e.g., Toluene | ||||

| e.g., Acetonitrile |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents. The shake-flask method is a widely recognized and reliable technique for this purpose.[5]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Spatula

-

Glass vials or flasks with screw caps

-

Orbital shaker or mechanical agitator

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

3.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

3.3. Detailed Steps

-

Preparation of the Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a mechanical agitator within a temperature-controlled environment.

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Alternatively, the samples can be centrifuged to accelerate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Analytical Quantification:

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a highly recommended technique due to its specificity and ability to detect impurities.[5] UV-Vis spectrophotometry can also be used if the compound has a distinct chromophore and there are no interfering substances.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the organic solvent using the following formula:

Solubility (mg/mL) = (Measured Concentration of Diluted Sample (mg/mL)) x (Dilution Factor)

-

Factors Influencing Solubility

Several factors can influence the measured solubility of a compound:

-

Temperature: Solubility is generally temperature-dependent. It is crucial to control and report the temperature at which the solubility is determined.

-

Purity of the Compound and Solvent: The presence of impurities in either the solute or the solvent can affect the solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The solid form of the this compound used should be characterized and reported.

-

pH (for aqueous or mixed aqueous/organic systems): As an acidic compound, the solubility of this compound in systems containing water will be pH-dependent.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not widely published, this guide provides researchers with a robust experimental framework to determine these critical parameters. Adherence to a well-controlled and validated protocol, such as the shake-flask method coupled with HPLC analysis, will yield reliable and reproducible solubility data essential for advancing research and development in the pharmaceutical industry.

References

A Comprehensive Technical Guide to 7-Bromo-3-hydroxy-2-naphthoic Acid

This technical guide provides an in-depth overview of the physicochemical properties and synthetic methodologies related to 7-Bromo-3-hydroxy-2-naphthoic acid, a valuable compound for researchers and professionals in drug development and organic synthesis.

Core Physicochemical Data

This compound is a halogenated derivative of 3-hydroxy-2-naphthoic acid. Its key quantitative properties are summarized below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 267.08 g/mol | [1][2][3] |

| Chemical Formula | C₁₁H₇BrO₃ | [1][2][3] |

| CAS Number | 1779-11-9 | [1][2] |

| Melting Point | 262 °C | [2][3] |

| Boiling Point | 420.3 ± 35.0 °C (Predicted) | [2][3] |

| Density | 1.772 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Appearance | White to yellow powder/crystal | [1][3] |

| Purity | >98.0% (GC/T or HPLC) | [1] |

Synthesis Protocol

A documented method for the synthesis of this compound involves the dehalogenation of a dibrominated precursor. The following protocol is adapted from established procedures.[2]

Objective: To synthesize this compound from 4,7-dibromo-3-hydroxy-2-naphthoic acid.

Materials:

-

4,7-dibromo-3-hydroxy-2-naphthoic acid (0.116 mol, 40g)

-

Glacial acetic acid (500 ml)

-

Tin powder (0.153 mol, 18g)

-

Concentrated hydrochloric acid (130 ml)

-

Water (for washing)

-

1L three-necked flask

-

Stirring apparatus

-

Heating mantle with reflux condenser

-

Filtration apparatus

Procedure:

-

To a 1L three-necked flask, add 40g of 4,7-dibromo-3-hydroxy-2-naphthoic acid and 500ml of glacial acetic acid.

-

Stir the mixture until a homogeneous suspension is formed.

-

Sequentially add 18g of tin powder and 130ml of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to 125°C and maintain a reflux for 12 hours.

-

After the reflux period, allow the mixture to cool and then add 300ml of water.

-

Continue stirring until the mixture reaches room temperature.

-

Filter the resulting precipitate and wash the filter cake with water (2 x 200ml).

-

Dry the collected solid in an oven to obtain the final product.

This protocol reportedly yields approximately 29.9g of this compound, corresponding to a yield of 96.5%.[2]

Synthetic Workflow

The synthesis of this compound can be visualized as a multi-step chemical process. The diagram below illustrates the workflow from starting materials to the final product.

Caption: Synthetic pathway for this compound.

References

A Comprehensive Technical Guide to the Safety and Handling of 7-Bromo-3-hydroxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

This technical guide provides an in-depth overview of the safety and handling procedures for 7-Bromo-3-hydroxy-2-naphthoic acid (CAS No. 1779-11-9). The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical responsibly, minimizing risks and ensuring a safe working environment.

Chemical Identification and Properties

This compound is a brominated aromatic carboxylic acid. Its key identifiers and physical properties are summarized below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid |

| CAS Number | 1779-11-9 |

| Molecular Formula | C₁₁H₇BrO₃ |

| Molecular Weight | 267.08 g/mol |

| Appearance | White to yellow powder or crystal |

| Purity | Typically ≥98.0% (HPLC) |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.

GHS Classification Summary

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2 | H319 | Warning | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | Warning | May cause respiratory irritation. |

Hazard Pictogram:

Toxicological Information

Due to the lack of specific data for this compound, it is prudent to handle it with care, assuming a toxicological profile consistent with an irritant and a compound with potential for long-term health effects if exposure is not controlled.

Signaling Pathways of Toxicity:

Specific signaling pathways for the toxic effects of this compound have not been elucidated. For many irritant compounds, the mechanism of action involves disruption of cell membranes, leading to inflammatory responses.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure safety.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[4]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5][6]

Personal Protective Equipment (PPE):

The following table summarizes the recommended PPE for handling this compound.

| PPE Category | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles or safety glasses with side shields that conform to EN166 (EU) or NIOSH (US) standards are required.[5] A face shield may be necessary when there is a risk of splashing or significant dust generation.[4] |

| Skin Protection | A chemical-resistant lab coat must be worn and kept fully buttoned.[4] Chemical-resistant gloves (e.g., nitrile or butyl rubber) should be worn.[7] Gloves should be inspected before use and changed immediately if contaminated.[4] Fully enclosed shoes are mandatory.[4] |

| Respiratory Protection | If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator (e.g., N95 dust mask or a full-face respirator with appropriate cartridges) is required.[4][7] |

Handling Procedures:

-

Avoid the formation and accumulation of dust.[5]

-

Do not breathe in dust, fumes, gas, mist, vapors, or spray.[8]

-

Prevent contact with skin, eyes, and clothing.[5]

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]

-

Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[9]

Storage:

-

Store in a tightly closed, labeled container in a cool, dry, and well-ventilated area.[6][8]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

First Aid and Emergency Procedures

In case of exposure, immediate action is critical. The following table outlines the recommended first aid measures.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[8] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[8] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: During a fire, irritating and toxic gases and vapors may be generated through thermal decomposition.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4. Avoid dust formation and inhalation.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local environmental regulations. This chemical should be treated as hazardous waste. Do not dispose of it in household waste or down the drain.

Experimental Protocols

Example of a General Protocol for Skin Irritation Assessment (based on OECD Guideline 439):

-

Test System: A reconstructed human epidermis (RhE) model is used.

-

Procedure: a. A small amount of the test chemical (in solid form) is applied topically to the surface of the RhE tissue. b. The tissue is incubated for a defined period (e.g., 60 minutes). c. The test chemical is removed by rinsing. d. The tissue is incubated for a post-exposure period (e.g., 42 hours).

-

Endpoint Measurement: Cell viability is determined using a quantitative assay (e.g., MTT assay).

-

Classification: If the mean cell viability is below a certain threshold (e.g., ≤ 50%), the chemical is classified as a skin irritant.

Example of a General Protocol for Eye Irritation Assessment (based on OECD Guideline 492):

-

Test System: A reconstructed human cornea-like epithelium (RhCE) model is used.

-

Procedure: a. The test chemical is applied to the surface of the RhCE tissue. b. The tissue is incubated for a short exposure period. c. The chemical is rinsed off. d. The tissue is incubated for a post-exposure period.

-

Endpoint Measurement: Cell viability is measured (e.g., using an MTT assay).

-

Classification: The chemical is classified based on the reduction in tissue viability.

Visualizations

The following diagrams illustrate key safety and handling concepts for this compound.

Caption: General workflow for the safe handling of this compound.

Caption: Logical relationship between hazard identification, prevention, and response.

References

- 1. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]

- 3. specialchem.com [specialchem.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. leelinework.com [leelinework.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 3-Hydroxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions on 3-hydroxy-2-naphthoic acid. Due to the presence of both an activating hydroxyl group and a deactivating carboxylic acid group on the naphthalene scaffold, the regioselectivity of these reactions is a subject of significant interest in synthetic organic chemistry, particularly for the development of novel pharmaceutical intermediates and other fine chemicals. This document outlines the theoretical basis for the directing effects of these substituents, presents predicted outcomes for various EAS reactions, and provides generalized experimental protocols.

Introduction

3-Hydroxy-2-naphthoic acid, also known as BON acid, is a valuable chemical intermediate, primarily utilized in the manufacturing of azo dyes and pigments.[1] Its naphthalene ring system is susceptible to electrophilic attack, allowing for the introduction of a wide range of functional groups. The regiochemical outcome of such substitutions is governed by the interplay of the electronic effects of the existing hydroxyl (-OH) and carboxylic acid (-COOH) substituents.

Theoretical Background: Directing Effects of Substituents

The hydroxyl group at the C-3 position is a powerful activating group and an ortho, para-director. It donates electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at these positions. Conversely, the carboxylic acid group at the C-2 position is a deactivating group and a meta-director, withdrawing electron density from the ring.

In the context of the 3-hydroxy-2-naphthoic acid molecule, the C-4 position is ortho to the activating hydroxyl group, while the C-1 position is also ortho but sterically hindered by the peri-hydrogen at C-8. The positions meta to the deactivating carboxylic acid group are C-4 and C-7. The powerful activating effect of the hydroxyl group is expected to dominate, directing incoming electrophiles primarily to the C-4 position. Azo coupling reactions, a well-known electrophilic substitution on this substrate, are reported to occur at the position adjacent to the hydroxyl group, which corresponds to the C-4 position.[1]

Key Electrophilic Aromatic Substitution Reactions

While specific literature on direct electrophilic aromatic substitution on 3-hydroxy-2-naphthoic acid is limited, we can predict the outcomes and provide general methodologies for common EAS reactions based on established chemical principles.

Azo Coupling

Azo coupling is a characteristic reaction for activated aromatic compounds like phenols and naphthols. The reaction of 3-hydroxy-2-naphthoic acid with a diazonium salt is anticipated to yield a 4-arylazo derivative.

Table 1: Predicted Product and Conditions for Azo Coupling

| Reaction | Reagent | Catalyst/Conditions | Major Product | Predicted Yield |

| Azo Coupling | Aryl diazonium salt | Aqueous alkaline solution, 0-5 °C | 4-(Arylazo)-3-hydroxy-2-naphthoic acid | High |

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring. Due to the activating effect of the hydroxyl group, milder nitrating conditions are advisable to avoid over-reaction and degradation.

Table 2: Predicted Product and Conditions for Nitration

| Reaction | Reagent | Catalyst/Conditions | Major Product | Predicted Yield |

| Nitration | Dilute HNO₃ | Acetic acid, low temperature | 4-Nitro-3-hydroxy-2-naphthoic acid | Moderate to High |

Halogenation

Halogenation involves the introduction of a halogen (e.g., Br, Cl). Similar to nitration, the activated ring is expected to react readily.

Table 3: Predicted Product and Conditions for Halogenation

| Reaction | Reagent | Catalyst/Conditions | Major Product | Predicted Yield |

| Bromination | Br₂ | Acetic acid or CCl₄ | 4-Bromo-3-hydroxy-2-naphthoic acid | High |

| Chlorination | SO₂Cl₂ | - | 4-Chloro-3-hydroxy-2-naphthoic acid | High |

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H). The reaction is typically reversible and can be controlled by temperature.

Table 4: Predicted Product and Conditions for Sulfonation

| Reaction | Reagent | Catalyst/Conditions | Major Product | Predicted Yield |

| Sulfonation | Concentrated H₂SO₄ | Low temperature | 3-Hydroxy-4-sulfo-2-naphthoic acid | Moderate |

Friedel-Crafts Reactions

Friedel-Crafts reactions are generally not successful on strongly deactivated rings. The presence of the deactivating carboxylic acid group, and the potential for the Lewis acid catalyst to complex with the hydroxyl and carboxyl groups, makes Friedel-Crafts alkylation and acylation of 3-hydroxy-2-naphthoic acid challenging. These reactions are expected to proceed with low yield, if at all.

Table 5: Predicted Outcome for Friedel-Crafts Reactions

| Reaction | Reagent | Catalyst | Major Product | Predicted Yield |

| Friedel-Crafts Acylation | Acyl chloride | AlCl₃ | Likely no reaction or complex mixture | Very Low |

| Friedel-Crafts Alkylation | Alkyl halide | AlCl₃ | Likely no reaction or complex mixture | Very Low |

Experimental Protocols

The following are generalized experimental protocols. Researchers should optimize these conditions for their specific needs and exercise appropriate safety precautions.

General Procedure for Azo Coupling

-

Dissolve the aromatic amine in dilute hydrochloric acid and cool to 0-5 °C in an ice bath.

-

Add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, dissolve 3-hydroxy-2-naphthoic acid in an aqueous sodium hydroxide solution and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the alkaline solution of 3-hydroxy-2-naphthoic acid with vigorous stirring.

-

Maintain the temperature at 0-5 °C for 30 minutes to an hour.

-

Collect the precipitated azo dye by vacuum filtration, wash with cold water, and dry.

General Procedure for Nitration

-

Dissolve 3-hydroxy-2-naphthoic acid in glacial acetic acid and cool the mixture in an ice bath.

-

Slowly add a cooled mixture of nitric acid and acetic acid dropwise with stirring, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

General Procedure for Bromination

-

Dissolve 3-hydroxy-2-naphthoic acid in a suitable solvent such as glacial acetic acid or carbon tetrachloride.

-

Add a solution of bromine in the same solvent dropwise with stirring at room temperature.

-

Stir the reaction mixture until the bromine color disappears.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the product by recrystallization.

Visualizations

Directing Effects in Electrophilic Aromatic Substitution

Caption: Directing effects of substituents on 3-hydroxy-2-naphthoic acid.

General Experimental Workflow for Electrophilic Aromatic Substitution

Caption: General workflow for electrophilic substitution reactions.

Characterization Data

The products of these reactions can be characterized using standard analytical techniques. The following table summarizes expected spectroscopic data for the parent compound.

Table 6: Spectroscopic Data for 3-Hydroxy-2-naphthoic acid

| Technique | Key Signals |

| ¹H NMR (DMSO-d₆) | δ ~13.0 (s, 1H, COOH), δ ~11.5 (s, 1H, OH), δ 7.2-8.5 (m, 6H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | δ ~172 (C=O), δ ~155 (C-OH), aromatic signals between δ 110-135 |

| IR (KBr) | ~3400-2500 cm⁻¹ (broad, OH and COOH), ~1680 cm⁻¹ (C=O), ~1600, 1500 cm⁻¹ (C=C aromatic) |

Substituted derivatives will show additional signals corresponding to the newly introduced functional groups and shifts in the aromatic proton and carbon signals consistent with their electronic effects and position on the naphthalene ring.

Conclusion

The electrophilic aromatic substitution of 3-hydroxy-2-naphthoic acid presents a synthetically useful pathway for the generation of a variety of functionalized naphthalene derivatives. The strong activating and ortho, para-directing effect of the hydroxyl group is predicted to be the dominant factor in determining the regioselectivity of these reactions, favoring substitution at the C-4 position. While further experimental validation is required to determine precise reaction conditions and yields, the theoretical framework and generalized protocols provided in this guide offer a solid foundation for researchers exploring the chemistry of this versatile intermediate.

References

Unlocking the Potential of 7-Bromo-3-hydroxy-2-naphthoic Acid: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 7-Bromo-3-hydroxy-2-naphthoic acid emerges as a versatile scaffold with significant, yet largely untapped, potential in medicinal chemistry and chemical biology. This in-depth technical guide explores the core research applications of this compound, drawing insights from its chemical properties, the established biological activities of its parent molecule, 3-hydroxy-2-naphthoic acid, and the strategic role of bromine in drug design.

While direct research applications of this compound are not extensively documented, its structural features point towards its utility as a key intermediate in the synthesis of novel therapeutic agents and chemical probes. The strategic placement of the bromine atom on the naphthoic acid backbone can significantly influence the physicochemical and pharmacological properties of its derivatives, offering a valuable tool for lead optimization in drug discovery.

Core Physicochemical Properties

A solid understanding of the fundamental properties of this compound is crucial for its application in research.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇BrO₃ | [1][2] |

| Molecular Weight | 267.08 g/mol | [1][2] |

| Melting Point | 262 °C | [3] |

| Appearance | White to yellow powder/crystal | [1] |

| Purity | >98.0% (GC)(T) | [1] |

The Strategic Advantage of Bromination in Drug Design

The introduction of a bromine atom into a molecule, a process known as bromination, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of a compound.[1][4] The presence of bromine in the 7-position of the 3-hydroxy-2-naphthoic acid scaffold can confer several advantages:

-

Enhanced Therapeutic Activity: Bromine can increase the potency and efficacy of a drug molecule through favorable interactions with biological targets.[1][4]

-

Improved Pharmacokinetics: Bromination can positively influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, potentially leading to a longer duration of action.[1][4]

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to tighter binding of a ligand to its receptor, thereby enhancing its biological effect.[1]

-

Increased Lipophilicity: The introduction of bromine generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

However, it is also important to consider that bromination can sometimes lead to increased toxicity or bioaccumulation.[1]

Potential Research Applications Based on Analogous Structures

The research utility of this compound can be inferred from the known biological activities of its parent compound, 3-hydroxy-2-naphthoic acid, and other substituted naphthoic acids. These compounds have shown promise in several key areas of research, particularly as modulators of the Aryl Hydrocarbon Receptor (AhR) and as inhibitors of 5-lipoxygenase (5-LOX).

Aryl Hydrocarbon Receptor (AhR) Modulation

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor involved in regulating a variety of cellular processes, including xenobiotic metabolism, immune responses, and cell differentiation.[5][6] Dysregulation of AhR signaling has been implicated in various diseases, including cancer and inflammatory disorders.

Certain substituted naphthoic acids have been identified as modulators of AhR activity.[5][6] For instance, 1,4-dihydroxy-2-naphthoic acid, a bacterial metabolite, is a known AhR agonist with anti-inflammatory properties.[5] Given this precedent, derivatives of this compound could be synthesized and screened for their ability to act as agonists or antagonists of the AhR. The bromine substituent could play a critical role in modulating the affinity and selectivity of these compounds for the AhR, potentially leading to the discovery of novel therapeutic agents for immune-mediated diseases or cancer.

Below is a simplified representation of the canonical AhR signaling pathway.

5-Lipoxygenase (5-LOX) Inhibition

5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[7][8] Inhibition of 5-LOX is a validated therapeutic strategy for treating inflammatory diseases such as asthma and arthritis. Several 2-substituted-1-naphthols have been reported as potent 5-LOX inhibitors.[7][9]

The 3-hydroxy-2-naphthoic acid scaffold shares structural similarities with these known inhibitors. Therefore, derivatives of this compound, such as amides and esters, could be synthesized and evaluated for their 5-LOX inhibitory activity. The electronic and steric properties of the bromine atom could influence the binding of these derivatives to the active site of the enzyme, potentially leading to the development of novel anti-inflammatory agents.

Here is a simplified workflow for the screening of potential 5-LOX inhibitors.

Experimental Protocols

To facilitate research in this area, the following are generalized experimental protocols for the synthesis of derivatives of 3-hydroxy-2-naphthoic acid and for a 5-lipoxygenase inhibition assay. These protocols can be adapted for this compound.

Synthesis of 3-Hydroxy-2-naphthoic Acid Amides

This protocol describes a general method for the synthesis of amides from 3-hydroxy-2-naphthoic acid.

Materials:

-

3-Hydroxy-2-naphthoic acid

-

Thionyl chloride

-

Appropriate amine

-

Anhydrous solvent (e.g., toluene, N-methylpyrrolidone)

-

Base (e.g., sodium carbonate, triethylamine)

Procedure:

-

Formation of the Acid Chloride: In a round-bottom flask, suspend 3-hydroxy-2-naphthoic acid in an anhydrous solvent. Add a catalytic amount of DMF. Slowly add thionyl chloride and reflux the mixture until the reaction is complete (monitored by TLC).[10]

-

Amide Formation: In a separate flask, dissolve the desired amine and a base in an anhydrous solvent. Cool the solution in an ice bath. Slowly add the solution of the acid chloride to the amine solution.[10]

-

Work-up: After the reaction is complete, quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

5-Lipoxygenase Inhibition Assay (Cell-based)

This protocol outlines a general procedure for assessing the 5-LOX inhibitory activity of test compounds in a cell-based assay.

Materials:

-

Rat basophilic leukemia (RBL-1) cells

-

Test compounds (dissolved in DMSO)

-

Arachidonic acid

-

Calcium ionophore (e.g., A23187)

-

Assay buffer (e.g., PBS)

-

ELISA kit for leukotriene B4 (LTB4)

Procedure:

-

Cell Culture: Culture RBL-1 cells in appropriate media and conditions.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds for a specified time.

-

Stimulation: Stimulate the cells with arachidonic acid and a calcium ionophore to induce LTB4 production.

-

Quantification of LTB4: After incubation, centrifuge the cell suspension and collect the supernatant. Measure the concentration of LTB4 in the supernatant using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of LTB4 production for each compound concentration and determine the IC50 value.

Quantitative Data for Naphthoic Acid Derivatives

The following table summarizes the 5-lipoxygenase inhibitory activity of some 2-substituted-1-naphthols, which are structurally related to derivatives of 3-hydroxy-2-naphthoic acid. This data can serve as a benchmark for newly synthesized compounds.

| Compound | R-group at 2-position | 5-LOX IC₅₀ (µM) | Reference |

| 1 | -CH₂-Ph | 0.01 - 0.2 | [7] |

| 2 | -CH₂-(4-Cl-Ph) | ~0.02 | [7] |

| 3 | -CH₂-(4-F-Ph) | ~0.02 | [7] |

| 4 | -CH₂-(4-MeO-Ph) | ~0.05 | [7] |

Conclusion

This compound represents a promising starting point for the development of novel chemical probes and therapeutic agents. Its strategic bromination offers a powerful tool for medicinal chemists to fine-tune the properties of its derivatives. By leveraging the known biological activities of related naphthoic acid compounds, particularly as modulators of the Aryl Hydrocarbon Receptor and inhibitors of 5-lipoxygenase, researchers can explore new avenues for the treatment of cancer, inflammatory diseases, and other conditions. The experimental protocols and structure-activity relationship data provided in this guide offer a solid foundation for initiating such research endeavors.

References

- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 2. jms.ump.edu.pl [jms.ump.edu.pl]

- 3. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 4. researchgate.net [researchgate.net]

- 5. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Cellular and Molecular Determinants of Naphthoquinone-Dependent Activation of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-substituted-1-naphthols as potent 5-lipoxygenase inhibitors with topical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 7-Bromo-3-hydroxy-2-naphthoic acid as a Precursor for Novel Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 7-Bromo-3-hydroxy-2-naphthoic acid as a versatile precursor for the synthesis of novel inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers. The following sections detail the rationale, a proposed synthetic methodology, protocols for enzymatic assays, and the relevant biological signaling context.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) plays a crucial role in cellular signal transduction by dephosphorylating tyrosine residues on various protein substrates. Notably, PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins).[1] This action attenuates the insulin signal, and overexpression or increased activity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes.[1] Furthermore, PTP1B is involved in the leptin signaling pathway, which is critical for appetite regulation and energy homeostasis. By dephosphorylating Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade, PTP1B dampens leptin's effects, potentially contributing to obesity.[1] Consequently, the inhibition of PTP1B is a well-validated strategy for the development of therapeutics for metabolic disorders.

The scaffold of this compound presents a unique starting point for the design of PTP1B inhibitors. The naphthalene core can serve as a rigid backbone to position functional groups for optimal interaction with the enzyme's active site or allosteric sites. The bromo substituent offers a handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities. The hydroxyl and carboxylic acid groups can be engaged in hydrogen bonding and other interactions with key residues in the PTP1B active site.

Proposed Synthesis of PTP1B Inhibitors from this compound

While direct synthesis of PTP1B inhibitors from this compound is not extensively documented in publicly available literature, a plausible synthetic strategy can be devised based on established organic chemistry principles. The following protocol outlines a potential pathway to generate a library of derivatives for screening against PTP1B.

Experimental Protocol: Synthesis of Amide Derivatives

This protocol describes the synthesis of amide derivatives of this compound, a common strategy in medicinal chemistry to explore structure-activity relationships.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Various primary or secondary amines (e.g., benzylamine, piperidine)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation of the Carboxylic Acid:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous THF.

-

In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous THF.

-

Slowly add the amine solution to the acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

-

Work-up and Purification:

-

Quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).

-

-

Characterization:

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

This general protocol can be adapted to synthesize a variety of amide derivatives by using different amines in the coupling step.

PTP1B Inhibition Assay

The following protocol describes a general in vitro assay to determine the inhibitory activity of the synthesized compounds against PTP1B. The assay is based on the enzymatic hydrolysis of the substrate p-nitrophenyl phosphate (pNPP), which produces a yellow-colored product, p-nitrophenol, that can be quantified spectrophotometrically.

Experimental Protocol: In Vitro PTP1B Inhibition Assay

Materials:

-

Recombinant human PTP1B enzyme

-

Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Synthesized inhibitor compounds dissolved in DMSO

-

Positive control (e.g., Suramin or a known PTP1B inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of PTP1B in assay buffer.

-

Prepare a stock solution of pNPP in assay buffer.

-

Prepare serial dilutions of the inhibitor compounds and the positive control in DMSO.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 2 µL of the inhibitor solution (or DMSO for control).

-

Add 88 µL of the PTP1B enzyme solution to each well and incubate for 15 minutes at 37 °C.

-

Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate solution to each well.

-

Incubate the plate at 37 °C for 30 minutes.

-

Stop the reaction by adding 100 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of PTP1B activity) by fitting the data to a sigmoidal dose-response curve.

-

Quantitative Data

The following table presents hypothetical IC₅₀ values for a series of synthesized derivatives of this compound. This data is for illustrative purposes to demonstrate how results would be presented, as specific experimental data for these compounds is not currently available in the searched literature.

| Compound ID | R Group (Amide) | IC₅₀ (µM) against PTP1B |

| BHNA-01 | Benzyl | 15.2 |

| BHNA-02 | 4-Fluorobenzyl | 8.5 |

| BHNA-03 | 4-Chlorobenzyl | 7.9 |

| BHNA-04 | 4-Methoxybenzyl | 12.1 |

| BHNA-05 | Piperidin-1-yl | 25.8 |

| BHNA-06 | Morpholin-4-yl | 30.1 |

| Positive Control | Suramin | 5.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathways and Experimental Workflows

PTP1B Signaling Pathway

PTP1B negatively regulates key cellular signaling pathways, primarily the insulin and leptin pathways. The following diagram illustrates the central role of PTP1B in these cascades.

Experimental Workflow

The following diagram outlines the logical workflow from the precursor molecule to the evaluation of PTP1B inhibitors.

References

Application Notes and Protocols for the Synthesis of Novel NMDA Receptor Modulators from 7-Bromo-3-hydroxy-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a potential N-methyl-D-aspartate (NMDA) receptor modulator starting from 7-Bromo-3-hydroxy-2-naphthoic acid. The proposed synthetic route involves a Suzuki-Miyaura cross-coupling reaction to introduce a phenyl group at the 7-position of the naphthoic acid backbone, followed by an amide formation to yield the final compound. Structure-activity relationship (SAR) studies of similar 2-naphthoic acid derivatives have demonstrated that such modifications can lead to potent allosteric modulators of NMDA receptors.[1][2][3] This application note includes a comprehensive experimental protocol, a summary of relevant quantitative data from existing literature, and visualizations of the NMDA receptor signaling pathway and the synthetic workflow.

Introduction